molecular formula C9H14O3 B12564961 Cyclohexanecarboxylic acid, 2,2-dimethyl-5-oxo-, (S)- CAS No. 192433-21-9

Cyclohexanecarboxylic acid, 2,2-dimethyl-5-oxo-, (S)-

Cat. No.: B12564961
CAS No.: 192433-21-9
M. Wt: 170.21 g/mol
InChI Key: VBFJXOJBEWJZRM-SSDOTTSWSA-N
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Description

Cyclohexanecarboxylic acid, 2,2-dimethyl-5-oxo-, (S)- is an organic compound with the molecular formula C10H16O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanecarboxylic acid, 2,2-dimethyl-5-oxo-, (S)- can be synthesized through various synthetic routes. One common method involves the hydrogenation of benzoic acid to produce cyclohexanecarboxylic acid, followed by further functionalization to introduce the 2,2-dimethyl and 5-oxo groups. The reaction conditions typically involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of cyclohexanecarboxylic acid derivatives often involves large-scale hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 2,2-dimethyl-5-oxo-, (S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Cyclohexanecarboxylic acid, 2,2-dimethyl-5-oxo-, (S)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals, including fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, 2,2-dimethyl-5-oxo-, (S)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the keto group can participate in hydrogen bonding and other interactions that influence the compound’s biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Cyclohexanecarboxylic acid, 2,2-dimethyl-5-oxo-, (S)- can be compared with other similar compounds, such as:

    Cyclohexanecarboxylic acid: Lacks the additional functional groups, resulting in different chemical properties and applications.

    Cyclohexanone: Contains a keto group but lacks the carboxylic acid functionality.

    2,2-Dimethylcyclohexanone: Similar structure but without the carboxylic acid group.

Properties

CAS No.

192433-21-9

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

(1S)-2,2-dimethyl-5-oxocyclohexane-1-carboxylic acid

InChI

InChI=1S/C9H14O3/c1-9(2)4-3-6(10)5-7(9)8(11)12/h7H,3-5H2,1-2H3,(H,11,12)/t7-/m1/s1

InChI Key

VBFJXOJBEWJZRM-SSDOTTSWSA-N

Isomeric SMILES

CC1(CCC(=O)C[C@@H]1C(=O)O)C

Canonical SMILES

CC1(CCC(=O)CC1C(=O)O)C

Origin of Product

United States

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